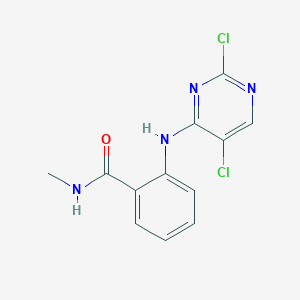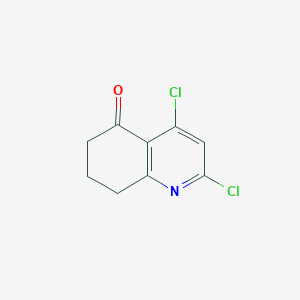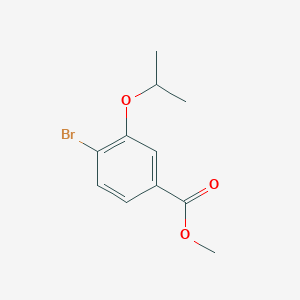![molecular formula C9H10N2O B1457070 3,3-Diméthyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one CAS No. 913720-12-4](/img/structure/B1457070.png)
3,3-Diméthyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one
Vue d'ensemble
Description
“3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one” is a chemical compound. It is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been reported to have potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . For instance, a ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Applications De Recherche Scientifique
Thérapeutique anticancéreuse
3,3-Diméthyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one: ses dérivés ont été étudiés pour leur potentiel en tant qu'inhibiteurs du récepteur du facteur de croissance des fibroblastes (FGFR) . Les FGFR sont impliqués dans divers types de cancers, et leur activation anormale peut conduire à la progression tumorale. Les dérivés de ce composé ont montré une activité inhibitrice puissante contre FGFR1, FGFR2 et FGFR3, qui sont des cibles prometteuses pour la thérapie anticancéreuse .
Conception et optimisation des médicaments
Dans le domaine de la pharmacologie, ce composé sert d'échafaudage pour la conception de nouveaux médicaments. Ses dérivés ont été utilisés pour développer de nouveaux inhibiteurs de FGFR à faible poids moléculaire, ce qui est bénéfique pour l'optimisation des médicaments . Cela conduit à la création de médicaments plus efficaces et plus ciblés, avec moins d'effets secondaires.
Science des matériaux
En science des matériaux, This compound est utilisé dans la synthèse de composés présentant des propriétés spécifiques. Par exemple, il est utilisé dans la création de puissants inhibiteurs de VEGFR-2, qui sont essentiels dans le développement de nouveaux matériaux aux applications biomédicales .
Chimie analytique
Les dérivés du composé sont utilisés comme réactifs dans les procédures analytiques. Ils jouent un rôle crucial dans la synthèse d'autres molécules complexes, qui peuvent être utilisées comme étalons ou matières de référence dans diverses applications de la chimie analytique .
Recherche en biochimie
En biochimie, le composé est impliqué dans des études liées aux voies de signalisation cellulaire. Il est particulièrement important dans la recherche sur les voies de transduction du signal qui régulent le développement des organes, la prolifération cellulaire, la migration et l'angiogenèse . La compréhension de ces voies peut conduire à des percées dans le traitement des maladies qui impliquent ces processus biologiques.
Mécanisme D'action
- Upon binding to fibroblast growth factors (FGFs), FGFRs undergo dimerization and autophosphorylation, activating downstream signaling pathways .
- Downstream effects involve altered gene expression, cell cycle regulation, and inhibition of tumor growth .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound’s absorption depends on its physicochemical properties (e.g., lipophilicity). It likely distributes to tissues expressing FGFRs. Metabolism occurs in the liver, leading to inactive metabolites. The kidneys eliminate the compound.
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound interacts with various enzymes, proteins, and other biomolecules, primarily targeting FGFR1, FGFR2, and FGFR3 . The nature of these interactions involves the binding of 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one to the tyrosine kinase domain of FGFRs, leading to the inhibition of their activity. This inhibition can result in the suppression of downstream signaling pathways that are crucial for cell proliferation, migration, and survival .
Cellular Effects
The effects of 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It also significantly reduces the migration and invasion abilities of cancer cells, thereby potentially limiting metastasis . Additionally, 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one influences cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival .
Molecular Mechanism
At the molecular level, 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one exerts its effects through the inhibition of FGFRs. The compound binds to the ATP-binding site of the tyrosine kinase domain, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition disrupts the signaling cascades that promote cell proliferation, migration, and survival, leading to the suppression of tumor growth and progression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that continuous exposure to 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one can lead to sustained inhibition of FGFR activity and prolonged suppression of cancer cell proliferation .
Dosage Effects in Animal Models
The effects of 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent breakdown of the compound, leading to the formation of metabolites that are excreted from the body .
Transport and Distribution
Within cells and tissues, 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the cytoplasm and nucleus, where it can exert its inhibitory effects on FGFRs . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to transport proteins .
Subcellular Localization
The subcellular localization of 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with FGFRs and other target proteins . Post-translational modifications, such as phosphorylation, may influence the compound’s localization and activity by directing it to specific cellular compartments . Understanding the subcellular dynamics of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-9(2)7-6(11-8(9)12)4-3-5-10-7/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHBZUWVGUGJNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC=N2)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701206428 | |
| Record name | 1,3-Dihydro-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701206428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913720-12-4 | |
| Record name | 1,3-Dihydro-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913720-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701206428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







amino}propyl)(methyl)amine](/img/structure/B1456995.png)







![2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane](/img/structure/B1457009.png)
